N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Descripción general

Descripción

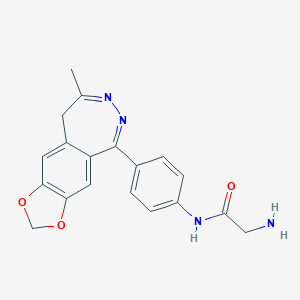

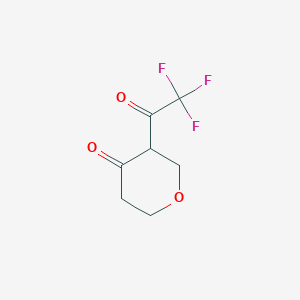

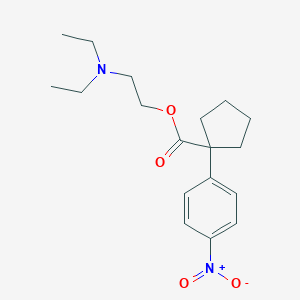

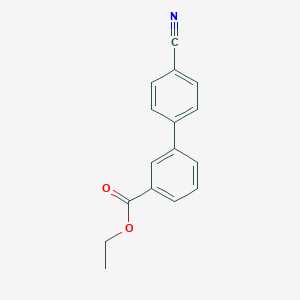

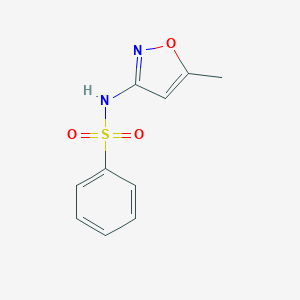

“N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H10N2O3S. It has an average mass of 238.263 Da and a monoisotopic mass of 238.041214 Da .

Synthesis Analysis

While specific synthesis methods for “N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” were not found in the search results, a related study describes the synthesis of new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents . The synthesis of these compounds could potentially provide insights into the synthesis of “N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide”.Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” consists of a benzenesulfonamide group attached to a 5-methyl-1,2-oxazole group . A crystal structure of a similar compound in complex with HCV NS5B polymerase has been reported .Physical And Chemical Properties Analysis

“N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 414.8±47.0 °C at 760 mmHg, and a flash point of 204.7±29.3 °C. It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Antibacterial Applications

“N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a bacteriostatic antibiotic, belonging to the class of sulfonamides . It is widely used in the treatment of various bacterial infections, including pneumocystis, coccidiosis, gastroenteritis, and diarrhea .

Treatment of Respiratory Diseases

This compound has been used in the treatment of respiratory diseases such as pneumonia .

Inhibition of Folic Acid Synthesis

“N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . This action inhibits the growth of bacteria, making it an effective antibacterial agent.

Use in Analytical Chemistry

“N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is used as an analytical reference standard for the quantification of the analyte in milk samples using analytical and microbiological assay techniques .

Use in Agricultural Fungicides

“N-(5-Methyl-3-isoxazolyl)benzenesulfonamide” is used in the preparation of isoxazolecarboxylic acid derivatives, which are used as agricultural fungicides .

Use in Drug Discovery

“N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a key component in many drugs due to its ability to bind with a variety of enzymes and receptors in the biological system . This makes it a versatile compound with a wide range of biological activities.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNUDFDMVUDDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017800 | |

| Record name | Desaminosulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

CAS RN |

13053-79-7 | |

| Record name | Desaminosulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A1: N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O3S. Its molecular weight is 238.27 g/mol. While specific spectroscopic data wasn't detailed in the provided research, similar compounds were analyzed using IR, 1H and 13C NMR, and mass spectrometry []. This indicates that these techniques are valuable for characterizing this class of compounds.

Q2: How does the structure of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide relate to its biological activity?

A2: Research suggests that N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be modified to generate diverse derivatives. Studies focusing on Structure-Activity Relationship (SAR) reveal that the introduction of specific chemical groups, like halogens or hydroxyl groups, at particular positions on the benzene ring can significantly influence the compound's antibacterial and antifungal activity []. Additionally, the formation of Schiff bases by reacting the sulfonamide group with aldehydes can further enhance these activities [].

Q3: What is known about the immunogenicity and immunological responses associated with N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A3: Studies on a related compound, sulfamethoxazole (SMX), have provided valuable insights into the potential immunogenicity of this class of sulfonamides. Specifically, research has demonstrated that the nitroso metabolite of SMX (SMX-NO) can covalently bind to proteins, forming adducts that trigger immune responses in vivo []. This finding suggests that N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide and its metabolites might also possess the capacity to elicit immune responses, a crucial consideration for its potential therapeutic applications.

Q4: Are there any analytical methods and techniques specific to characterizing and quantifying N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A4: While specific details regarding analytical methods for this particular compound were not outlined in the provided research, similar sulfonamide derivatives have been successfully characterized using a combination of techniques, including X-ray diffraction, elemental analysis (CHN analysis), and various spectroscopic methods [, ]. These findings highlight the importance of employing a multi-faceted analytical approach for the comprehensive characterization and quantification of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.

Q5: What research infrastructure and resources are crucial for further investigations into N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A5: Advancements in the understanding and application of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide necessitate access to a sophisticated research infrastructure. Essential resources include advanced analytical instrumentation like NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural elucidation and compound characterization []. Furthermore, well-equipped laboratories with capabilities for organic synthesis, cell culture, and in vivo studies are vital for exploring the compound's therapeutic potential and investigating its interactions with biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.